
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methyl groups, and an octynylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- typically involves multiple steps One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-chloro-1,3,5-trimethyl-: Similar structure but lacks the octynylthio group.
Benzene, 1,3,5-trimethyl-2-propyl-: Similar structure with a propyl group instead of the octynylthio group.
Uniqueness
Benzene, 2-chloro-1,3,5-trimethyl-4-(1-octynylthio)- is unique due to the presence of the octynylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required.
Properties
CAS No. |
648436-21-9 |
|---|---|
Molecular Formula |
C17H23ClS |
Molecular Weight |
294.9 g/mol |
IUPAC Name |
2-chloro-1,3,5-trimethyl-4-oct-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C17H23ClS/c1-5-6-7-8-9-10-11-19-17-14(3)12-13(2)16(18)15(17)4/h12H,5-9H2,1-4H3 |
InChI Key |
VKGLVCRZGRPQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CSC1=C(C(=C(C=C1C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


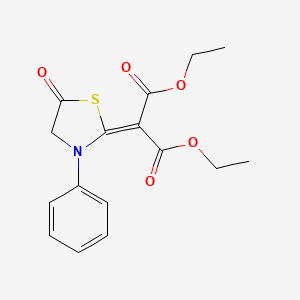

![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
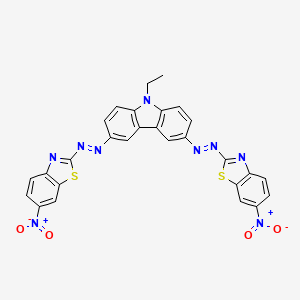
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)

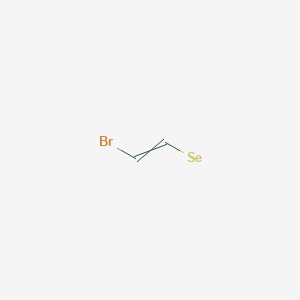
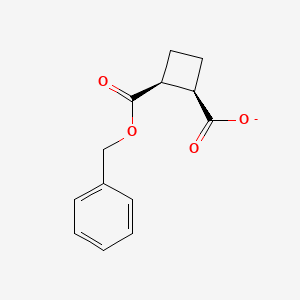
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
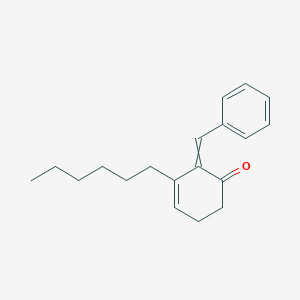
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)
